

ABBV-467 Combination Therapy Outperforms Monotherapy in AML Xenograft Models

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Compound of Interest		
Compound Name:	ABBV-467	
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In the fight against Acute Myeloid Leukemia (AML), a combination therapy strategy involving the novel MCL-1 inhibitor, **ABBV-467**, has demonstrated superior efficacy over monotherapy in preclinical xenograft models. This guide provides a comparative analysis of **ABBV-467** as a single agent versus its use in combination, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.

Executive Summary

ABBV-467, a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1), has shown promise in treating hematologic malignancies. However, in AML xenograft models, its efficacy is significantly amplified when combined with other anti-cancer agents, such as the BCL-2 inhibitor venetoclax and the hypomethylating agent 5-azacitidine. In the OCI-AML2 xenograft model, ABBV-467 monotherapy was found to be ineffective, whereas its combination with either venetoclax or 5-azacitidine resulted in a remarkable 99% tumor growth inhibition.[1] This highlights the potential of combination therapy to overcome resistance and enhance therapeutic outcomes in AML.

Data Presentation: Monotherapy vs. Combination Therapy

The following tables summarize the quantitative data from preclinical studies in AML xenograft models, comparing the performance of **ABBV-467** as a monotherapy and in combination with other agents.



Table 1: Efficacy of ABBV-467 Monotherapy in Hematologic Malignancy Xenograft Models

Xenograft Model	Cancer Type	Treatment	Dosing Schedule	Tumor Growth Inhibition (TGI)	Key Findings
AMO-1	Multiple Myeloma	ABBV-467 (3.13, 6.25, 12.5 mg/kg i.v.)	Single dose	46% - 97%	Dose- dependent TGI observed.[1]
AMO-1	Multiple Myeloma	ABBV-467 (12.5 mg/kg i.v.)	Single dose	Complete tumor regression at day 20	High-dose monotherapy can be effective in certain models.[1]
OCI-AML2	AML	ABBV-467	Not specified	Ineffective	The tumor was resistant to ABBV-467 as a single agent.[1]

Table 2: Efficacy of ABBV-467 Combination Therapy in the OCI-AML2 AML Xenograft Model

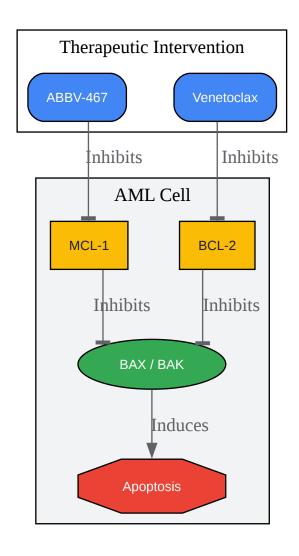


Treatment Combination	Dosing Schedule	Tumor Growth Inhibition (TGI)	p-value	Key Findings
ABBV-467 + Venetoclax	Not specified for ABBV-467; Venetoclax: QD x 14 days	99%	<0.00001	Significant synergistic effect observed.[1]
ABBV-467 + 5- azacitidine	Not specified for ABBV-467; 5- azacitidine: Q7D x 3	99%	<0.00001	Combination with hypomethylating agent is also highly effective. [1]
Venetoclax + 5- azacitidine followed by Venetoclax + ABBV-467	See Experimental Protocols	Not specified	Not specified	Tumors that failed to respond to venetoclax + 5-azacitidine showed sensitivity to venetoclax + ABBV-467.[1]

Signaling Pathway: Synergistic Induction of Apoptosis

The enhanced efficacy of **ABBV-467** in combination with venetoclax stems from their complementary roles in the intrinsic apoptosis pathway. Cancer cells often overexpress anti-apoptotic proteins like MCL-1 and BCL-2 to survive. **ABBV-467** and venetoclax inhibit these proteins, respectively, leading to the activation of pro-apoptotic proteins and ultimately, cell death.





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Synergistic mechanism of ABBV-467 and Venetoclax.

Experimental Protocols

The following are detailed methodologies for the key AML xenograft experiments cited in this guide.

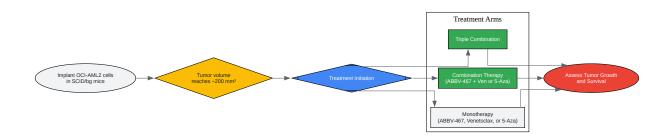
OCI-AML2 Xenograft Model

- Animal Model: Severe Combined Immunodeficient (SCID)/bg mice were used for these studies.[2]
- Cell Line: The OCI-AML2 human AML cell line was utilized.



- Tumor Implantation: OCI-AML2 cells were implanted into the mice.
- Treatment Initiation: Treatment was initiated when the average tumor volume reached approximately 200 mm³.[2]
- Treatment Groups:
 - ABBV-467 monotherapy (details on dosing not specified in the provided search results).
 - Venetoclax monotherapy (administered orally, once daily (QD) for 14 days).
 - 5-azacitidine monotherapy (administered once every 7 days for 3 cycles (Q7D x 3)).[2]
 - ABBV-467 in combination with venetoclax.[2]
 - ABBV-467 in combination with 5-azacitidine.[2]
 - A triple combination of ABBV-467, venetoclax, and 5-azacitidine was also evaluated.
 - A rescue experiment was conducted where animals initially treated with venetoclax and 5azacitidine were switched to venetoclax and ABBV-467 upon tumor progression.
- Efficacy Assessment: Tumor volume was measured regularly to assess tumor growth inhibition. Survival of the mice was also monitored.[2]





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Experimental workflow for OCI-AML2 xenograft studies.

Conclusion

The preclinical data strongly suggest that combining the MCL-1 inhibitor ABBV-467 with other targeted agents, such as the BCL-2 inhibitor venetoclax or the hypomethylating agent 5-azacitidine, is a highly effective strategy for treating AML. This approach appears to overcome the resistance observed with ABBV-467 monotherapy in certain AML models, leading to significant tumor regression. These promising findings warrant further investigation in clinical settings to translate these synergistic effects into improved outcomes for patients with AML. A notable consideration from a first-in-human trial of ABBV-467 in multiple myeloma is the observed increase in cardiac troponin levels in some patients, suggesting a potential for cardiotoxicity that will require careful monitoring in future studies.[1]

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